2-(7-fluoro-1H-indol-3-yl)acetic acid
Overview
Description
2-(7-fluoro-1H-indol-3-yl)acetic acid is a compound that has been explored in various chemical syntheses and studies. Its properties and reactions are of interest in the field of organic chemistry and potentially in pharmaceutical applications.
Synthesis Analysis
The synthesis of related fluorinated indole compounds often involves fluoroacetylation reactions. For example, the fluoroacetylation of indoles using fluorinated acetic acids is a known method to synthesize diverse fluoromethyl indol-3-yl ketones (Yao et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through techniques like X-ray crystallography, as seen in the analysis of compounds like (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid (Kanai et al., 1993). These studies help in understanding the geometric configuration and molecular interactions of such compounds.
Chemical Reactions and Properties
Chemical reactions involving fluorinated indole compounds can be quite complex. For instance, the synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives involves several steps including the use of nickel ferrite nanoparticles (Rao et al., 2019).
Physical Properties Analysis
The physical properties of indole compounds, including those that are fluorinated, are characterized by studies like absorption and fluorescence spectra analysis. For example, the fluorescence quantum yield of certain fluoroindole compounds was found to be significantly different compared to their non-fluorinated counterparts (Carić et al., 2004).
Chemical Properties Analysis
Chemical properties of such compounds can be gleaned from studies focusing on their reactivity and interaction with other chemical entities. The synthesis and characterization of compounds like 2-(4-fluorophenoxy) acetic acid, which involves analyzing molecular stability and reactive sites, are examples of such studies (Prabhuswamy et al., 2021).
Scientific Research Applications
Synthesis of Derivatives and Biological Activity : A study by Rao et al. (2019) synthesized 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives by condensing 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid with other compounds. These compounds were then screened for antioxidant and antimicrobial activity, demonstrating potential biological applications (Rao et al., 2019).
Fluoroacetylation of Indoles : Yao et al. (2016) reported a simple protocol for fluoroacetylation of indoles using fluorinated acetic acids. This method synthesized diverse fluoromethyl indol-3-yl ketones and demonstrated the utility of this reaction in synthesizing α-(trifluoromethyl)(indol-3-yl)methanol and indole-3-carboxylic acid (Yao et al., 2016).
Antibacterial and Anti-enzymatic Potentials : Research by Rubab et al. (2017) involved transforming 2-(1H-Indol-3-yl)acetic acid into various derivatives, which were then evaluated for their antibacterial and anti-enzymatic activities. Some compounds exhibited activities comparable to standard drugs, indicating their potential as therapeutic agents (Rubab et al., 2017).
CRTh2 Antagonist for Asthma Treatment : Fretz et al. (2013) identified a novel CRTh2 antagonist, 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid, as a clinical development candidate for treating asthma and seasonal allergic rhinitis. This compound showed potent and selective inhibition, demonstrating its potential in medical applications (Fretz et al., 2013).
Absorption and Fluorescence Spectra Studies : A study by Carić et al. (2004) compared the absorption and fluorescence spectra of indole-3-acetic acid and its derivatives. This research provides insights into the photophysical properties of these compounds, relevant for their applications in various fields (Carić et al., 2004).
Metabolic Oxidation Path in CRTh2 Antagonist : Risch et al. (2015) synthesized various analogues of a CRTh2 antagonist, 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid, to gain insight into its metabolic oxidation. This study contributes to the understanding of the metabolism of this antagonist (Risch et al., 2015).
properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEHCUNCVQVBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626082 | |
Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-fluoro-1H-indol-3-yl)acetic acid | |
CAS RN |
170893-02-4 | |
Record name | (7-Fluoro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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